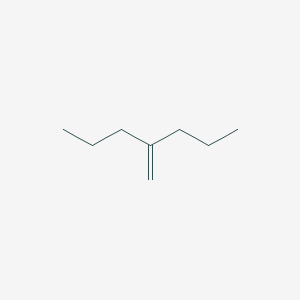

Heptane, 4-methylene-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Heptane, 4-methylene- is a natural product found in Basella alba with data available.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Heptane, 4-methylene- serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it useful for producing more complex organic molecules.

- Reactions : It can undergo hydrogenation reactions, where it reacts with hydrogen to form saturated hydrocarbons. This property is utilized in the production of specialty chemicals and fuels.

Table 1: Key Reactions Involving Heptane, 4-methylene-

| Reaction Type | Reaction Description | Reference |

|---|---|---|

| Hydrogenation | C8H16+H2→C8H18 | |

| Alkylation | Reacts with alkenes to form larger alkanes | |

| Isomerization | Converts to other isomers under catalytic conditions |

Fuel Research

Heptane, 4-methylene- is studied for its properties as a fuel component. Its high octane rating makes it a suitable candidate for blending in gasoline formulations.

- Octane Rating : The octane number of heptane, 4-methylene- is significant for enhancing the performance of fuel. It helps in reducing engine knocking and improving combustion efficiency.

Table 2: Fuel Properties of Heptane, 4-methylene-

| Property | Value | Methodology |

|---|---|---|

| Boiling Point | 117-118 °C | Literature Review |

| Density | 0.705 g/mL at 25 °C | Experimental Data |

| Vapor Pressure | 0.77 psi at 37.7 °C | Experimental Data |

Analytical Chemistry

In analytical chemistry, heptane, 4-methylene- is utilized as a reference substance for identifying volatile organic compounds (VOCs) in various matrices.

- Headspace Analysis : It is often employed in gas chromatography to analyze VOCs in food products and environmental samples.

Case Study: VOC Identification in Food Products

A study conducted on the headspace analysis of food samples used heptane, 4-methylene- as a reference compound to identify and quantify VOCs emitted during storage. The findings indicated that this compound effectively assists in distinguishing between different flavor profiles in food products .

Material Science

Research into the physical properties of heptane, 4-methylene- contributes to the development of materials with specific characteristics.

- Polymer Production : Its derivatives are used in creating polymers with desired mechanical properties, enhancing the performance of materials used in various industrial applications.

Environmental Studies

Heptane, 4-methylene- has been analyzed for its environmental impact and behavior as a pollutant.

Análisis De Reacciones Químicas

Hydrogenation Reactions

4-Methylene-heptane undergoes catalytic hydrogenation to form saturated hydrocarbons. This reaction is exothermic, with enthalpy changes comparable to similar alkenes.

Reaction:

C H +H →C H

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| ΔₓH° | -125.8 ± 0.6 kJ/mol | Liquid phase, cyclohexane solvent |

The hydrogenation mechanism involves adsorption of hydrogen onto a catalyst surface, followed by sequential addition to the double bond. This reaction is critical in fuel upgrading processes to improve stability and reduce gum formation .

Combustion and Pyrolysis

4-Methylene-heptane exhibits combustion behavior similar to other heptane isomers, though structural differences influence ignition kinetics.

High-Temperature Combustion

In shock tube experiments, heptane isomers ignite rapidly at temperatures above 1,200 K, producing CO₂ and H₂O. Computational models indicate that ignition delay times for 4-methylene-heptane are comparable to smaller n-alkanes (e.g., propane, n-pentane) .

Key Radical Pathways:

-

Initiation:

C H →C H ⋅+H⋅ -

Propagation:

C H ⋅+O →C H OOH⋅

Low-Temperature Oxidation

Below 800 K, isomerization of peroxy radicals (ROO·) dominates, leading to chain-branching intermediates like ketohydroperoxides. These pathways are critical in engine knock phenomena .

Isomerization

4-Methylene-heptane can isomerize to structurally related alkenes or cyclic compounds under thermal or catalytic conditions.

Example Reaction:

C H →2 methylheptene

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| ΔₓH° | 1.3 kJ/mol | Gas phase, 368 K |

Isomerization equilibria are sensitive to temperature and catalyst choice, with branched isomers often thermodynamically favored .

Addition Reactions

The double bond in 4-methylene-heptane participates in electrophilic additions.

Halogenation

C H +Br →C H Br

This reaction proceeds via a bromonium ion intermediate, yielding dibromides with anti stereochemistry.

Hydration

Acid-catalyzed hydration produces secondary alcohols, though regioselectivity depends on the stability of the carbocation intermediate:

C H +H OH C H OH

Catalytic Functionalization

4-Methylene-heptane can engage in alkylation or cyclopropanation reactions.

Alkylation with Active Methylene Compounds

Under AuCl₃/AgOTf catalysis, 1,3-diketones add to the double bond via α-C–H activation :

C H +RC O CH C O R →C H CH C O R C O R

Photoredox Alkylation

A multifunctional catalytic system (organophotocatalyst + LiSPh) enables α-alkylation with nonactivated alkenes under blue light .

Comparison with Structural Isomers

Reactivity trends among heptane isomers highlight the impact of branching:

| Isomer | Ignition Delay (1,300 K) | Dominant Radical Pathway |

|---|---|---|

| 4-Methylene-heptane | ~0.5 ms | H-atom abstraction |

| 2,2-Dimethylpentane | ~0.8 ms | Methyl radical termination |

| n-Heptane | ~0.4 ms | β-scission |

Propiedades

Número CAS |

15918-08-8 |

|---|---|

Fórmula molecular |

C8H16 |

Peso molecular |

112.21 g/mol |

Nombre IUPAC |

4-methylideneheptane |

InChI |

InChI=1S/C8H16/c1-4-6-8(3)7-5-2/h3-7H2,1-2H3 |

Clave InChI |

FYUUBXZYRPRIHC-UHFFFAOYSA-N |

SMILES |

CCCC(=C)CCC |

SMILES canónico |

CCCC(=C)CCC |

Punto de ebullición |

117.7 °C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.